molecular formula C17H23BClNO3 B15094195 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B15094195
M. Wt: 335.6 g/mol
InChI Key: UFLZGWBCCUDXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an important boronic acid derivative. This compound is notable for its role in organic synthesis, particularly in the formation of boronic acid compounds. Boronic acids are widely studied for their applications in medicinal chemistry, including their use as anticancer, antibacterial, and antiviral agents .

Preparation Methods

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through the boronic acid moiety. This interaction can inhibit enzymes or disrupt biological pathways, leading to its therapeutic effects . The specific molecular targets and pathways involved depend on the particular application of the compound .

Properties

Molecular Formula

C17H23BClNO3

Molecular Weight

335.6 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H23BClNO3/c1-10-8-14(19)12(15(21)20-11-6-7-11)9-13(10)18-22-16(2,3)17(4,5)23-18/h8-9,11H,6-7H2,1-5H3,(H,20,21)

InChI Key

UFLZGWBCCUDXKP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)Cl)C(=O)NC3CC3

Origin of Product

United States

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